molecular formula C21H20BrNO2S2 B11682908 (5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11682908
M. Wt: 462.4 g/mol
InChI Key: FLYPIIREJVHHCQ-XDHOZWIPSA-N
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Description

(5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a furan ring, a thiazolidinone ring, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the furan and thiazolidinone precursors. The key steps include:

    Furan Formation: Cyclization to form the furan ring.

    Thiazolidinone Formation: Synthesis of the thiazolidinone ring.

    Condensation Reaction: The final step involves the condensation of the furan and thiazolidinone intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazolidinone ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

(5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a brominated phenyl group, a furan ring, and a thiazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C21H20BrNO2S2

Molecular Weight

462.4 g/mol

IUPAC Name

(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20BrNO2S2/c1-13-7-9-16(17(22)11-13)18-10-8-15(25-18)12-19-20(24)23(21(26)27-19)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3/b19-12+

InChI Key

FLYPIIREJVHHCQ-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4CCCCC4)Br

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCCCC4)Br

Origin of Product

United States

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